

An In-depth Technical Guide to Gemfibrozil-d6: Chemical Structure and Physical Properties

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Compound of Interest

Compound Name: Gemfibrozil-d6-1

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Introduction

Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a well-established lipid-regulating agent.[1] This stable isotope-labeled version serves as an invaluable internal standard for the quantitative analysis of Gemfibrozil in biological matrices by mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The inclusion of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of analytical methods. This guide provides a comprehensive overview of the chemical structure and physical properties of Gemfibrozil-d6, along with relevant experimental protocols and biological context.

Chemical Structure and Identification

Gemfibrozil-d6 is structurally identical to Gemfibrozil, with the exception of six deuterium atoms replacing six hydrogen atoms on the two methyl groups at the 2-position of the pentanoic acid chain.

Chemical Name: 5-(2,5-dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid[4] Synonyms: CI-719-d6, Decrelip-d6, Lopid-d6, Gemfibrozil (2,2-dimethyl-D6)[1][3][5]

A Certificate of Analysis for a representative batch of Gemfibrozil-d6 confirms its structure through ¹H-NMR and Mass Spectrometry, and indicates a chromatographic purity of over 90%.
[4]

Identifier	Value
CAS Number	1184986-45-5[1][2]
Molecular Formula	C ₁₅ H ₁₆ D ₆ O ₃ [2][5]
InChI	1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3[1][2]
InChIKey	HEMJJKBWTPKOJG-LIJFRPJRSA-N[2][6]
SMILES	OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])CCCOC1=C(C=CC(C)=C1)C)=O[2]

Physical and Chemical Properties

Gemfibrozil-d6 is a white solid at room temperature.[7] While specific experimental data for the melting point, boiling point, and water solubility of Gemfibrozil-d6 are not readily available, these properties are expected to be very similar to those of the non-deuterated Gemfibrozil.

Property	Value (for Gemfibrozil)
Molecular Weight	256.37 g/mol [1][5]
Melting Point	58-61 °C
Boiling Point	158.5 °C at 0.02 mmHg
Water Solubility	Practically insoluble
Solubility	Soluble in DMSO and Methanol[2]

Experimental Protocols

The primary application of Gemfibrozil-d6 is as an internal standard in pharmacokinetic and bioanalytical studies. Below is a representative experimental protocol for the quantification of Gemfibrozil in human plasma using LC-MS.

Quantification of Gemfibrozil in Human Plasma by LC-MS

Objective: To determine the concentration of Gemfibrozil in human plasma samples using Gemfibrozil-d6 as an internal standard.

Methodology:

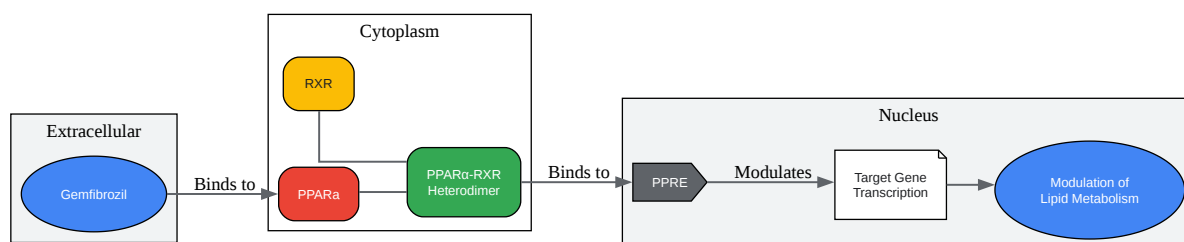
- **Sample Preparation:**
 - To 100 μ L of human plasma, add 10 μ L of Gemfibrozil-d6 internal standard solution (concentration will depend on the expected range of Gemfibrozil concentrations).
 - Precipitate proteins by adding 300 μ L of acetonitrile.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- **LC-MS/MS Analysis:**
 - Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.

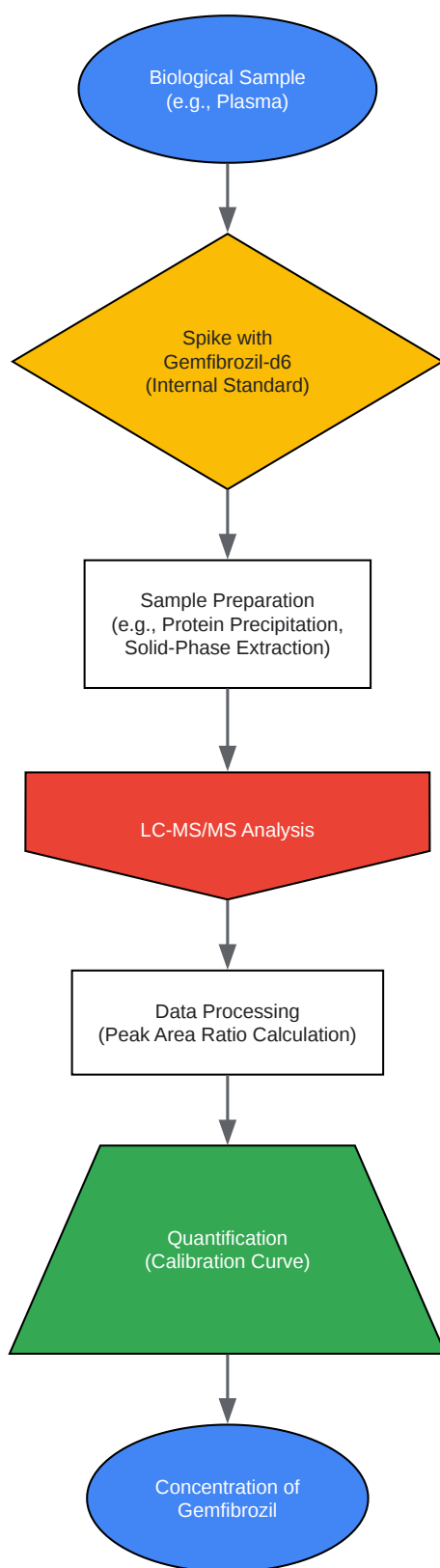
- Injection Volume: 5 μ L.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Gemfibrozil: Precursor ion (m/z) -> Product ion (m/z)
 - Gemfibrozil-d6: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)
- Data Analysis:
 - The peak area ratio of Gemfibrozil to Gemfibrozil-d6 is calculated.
 - A calibration curve is constructed by plotting the peak area ratio against the concentration of a series of known standards.
 - The concentration of Gemfibrozil in the unknown samples is determined from the calibration curve.

Biological Activity and Signaling Pathway

The pharmacological activity of Gemfibrozil-d6 is attributed to its non-deuterated counterpart, Gemfibrozil. Gemfibrozil is a well-known agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with a notable affinity for PPAR α .^[2] Activation of PPAR α leads to a cascade of downstream effects that ultimately result in the regulation of lipid metabolism.

The binding of Gemfibrozil to PPAR α induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism.^[8]





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